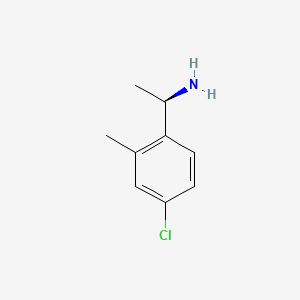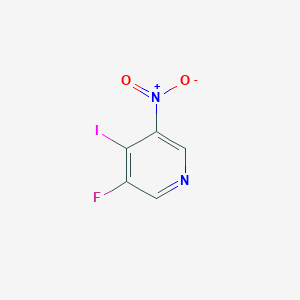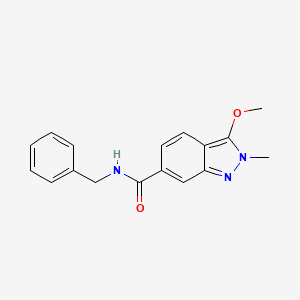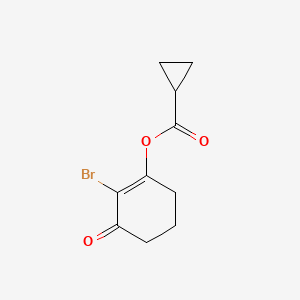
2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate is a complex organic compound characterized by its unique structure, which includes a bromine atom, a cyclohexene ring, and a cyclopropane carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate typically involves the bromination of 3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature to ensure the selective bromination of the desired position on the cyclohexene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction conditions and minimizes the formation of by-products. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include substituted cyclohexene derivatives with various functional groups.
Reduction Reactions: Products include cyclohexanol or cyclohexane derivatives.
Oxidation Reactions: Products include cyclohexanone or cyclohexanecarboxylic acid derivatives.
Applications De Recherche Scientifique
2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate can be compared with other similar compounds, such as:
2-Chloro-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Oxocyclohex-1-en-1-ylcyclopropanecarboxylate: Lacks the halogen atom, resulting in different chemical behavior and applications.
2-Bromo-3-oxocyclohex-1-en-1-ylacetate: Similar structure but with an acetate group instead of a cyclopropanecarboxylate group, affecting its reactivity and use in synthesis.
Propriétés
Formule moléculaire |
C10H11BrO3 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
(2-bromo-3-oxocyclohexen-1-yl) cyclopropanecarboxylate |
InChI |
InChI=1S/C10H11BrO3/c11-9-7(12)2-1-3-8(9)14-10(13)6-4-5-6/h6H,1-5H2 |
Clé InChI |
MVAYTKSMICMNOT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(C(=O)C1)Br)OC(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole](/img/structure/B15246983.png)
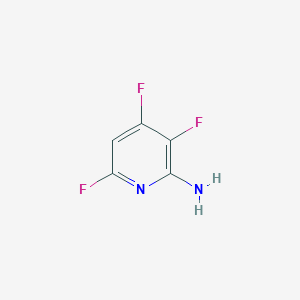
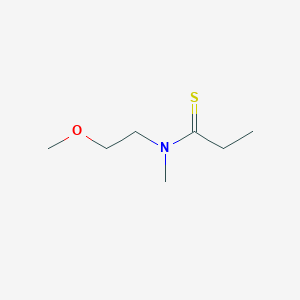
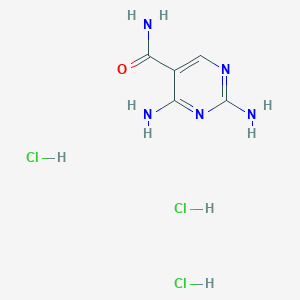
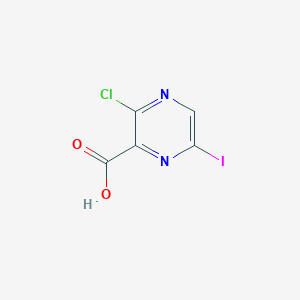
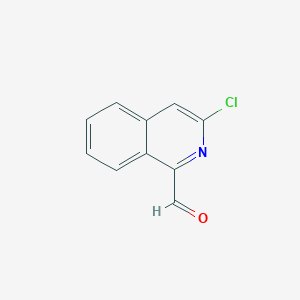

![3-(1H-benzo[d]imidazol-2-yl)-1,2,4-oxadiazole](/img/structure/B15247025.png)
